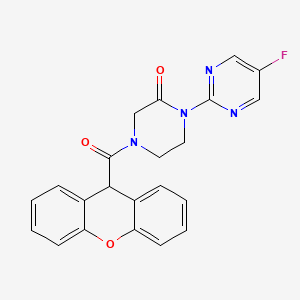

1-(5-fluoropyrimidin-2-yl)-4-(9H-xanthene-9-carbonyl)piperazin-2-one

Description

Properties

IUPAC Name |

1-(5-fluoropyrimidin-2-yl)-4-(9H-xanthene-9-carbonyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN4O3/c23-14-11-24-22(25-12-14)27-10-9-26(13-19(27)28)21(29)20-15-5-1-3-7-17(15)30-18-8-4-2-6-16(18)20/h1-8,11-12,20H,9-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTPTOZUJJHGKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5=NC=C(C=N5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-fluoropyrimidin-2-yl)-4-(9H-xanthene-9-carbonyl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the fluoropyrimidine moiety: This can be achieved through nucleophilic substitution reactions involving fluorine-containing reagents.

Synthesis of the xanthene core: This step may involve cyclization reactions starting from appropriate aromatic precursors.

Coupling of the fluoropyrimidine and xanthene units: This can be done using coupling reagents such as EDCI or DCC in the presence of a base.

Formation of the piperazinone ring: This step might involve cyclization reactions under specific conditions such as heating or using a catalyst.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(5-fluoropyrimidin-2-yl)-4-(9H-xanthene-9-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a drug candidate or in drug delivery systems.

Industry: Applications in materials science, such as the development of new polymers or dyes.

Mechanism of Action

The mechanism of action of 1-(5-fluoropyrimidin-2-yl)-4-(9H-xanthene-9-carbonyl)piperazin-2-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The fluoropyrimidine moiety might inhibit nucleotide synthesis, while the xanthene core could interact with cellular membranes or proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Table 1: Key Structural Analogues of Piperazinone Derivatives

Key Observations:

- Fluoropyrimidine vs.

- Xanthene vs. Furan/Methoxypyridine : The xanthene group in the target compound is bulkier and more planar than furan or methoxypyridine (), which may enhance DNA intercalation or kinase inhibition.

- Imidazole/Thiazolidinone Substitutions: Compounds with imidazole () or thiazolidinone () groups show distinct biological profiles, such as improved cytotoxicity or kinase inhibition.

Table 2: Cytotoxic and Pharmacological Profiles

Key Insights:

- Fluoropyrimidine Derivatives: While direct data for the target compound are unavailable, structurally similar fluoropyrimidine-piperazinones (e.g., ) are often explored in anticancer research due to their ability to mimic nucleotides and disrupt DNA synthesis.

- Chlorophenyl Derivatives: Compounds like and exhibit moderate cytotoxicity (IC50 ~10 μM) but may lack selectivity for cancer cells over normal cells (e.g., MRC-5 fibroblasts).

Biological Activity

The compound 1-(5-fluoropyrimidin-2-yl)-4-(9H-xanthene-9-carbonyl)piperazin-2-one (CAS Number: 2320857-59-6) is a synthetic organic molecule that combines a pyrimidine moiety with a xanthene backbone, linked through a piperazine ring. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Composition

The molecular formula for this compound is , with a molecular weight of 404.4 g/mol. The structural representation is as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 404.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of 1-(5-fluoropyrimidin-2-yl)-4-(9H-xanthene-9-carbonyl)piperazin-2-one is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways.

- Antipsychotic Properties : Similar compounds containing piperazine derivatives have shown promise as atypical antipsychotics due to their ability to modulate dopaminergic and serotonergic systems without causing significant extrapyramidal side effects . For instance, related piperazine compounds have been evaluated in receptor binding assays, indicating potential for selective receptor interactions.

- Inhibition of Heat Shock Protein 90 (HSP90) : HSP90 is a molecular chaperone involved in the stabilization of numerous oncoproteins. Compounds targeting HSP90 have been explored for cancer therapy due to their ability to destabilize oncogenic client proteins . The xanthene moiety in this compound may enhance its affinity for HSP90, suggesting a dual mechanism involving both receptor modulation and protein stabilization.

Study 1: Atypical Antipsychotic Activity

In a study evaluating various piperazine derivatives, compounds similar to 1-(5-fluoropyrimidin-2-yl)-4-(9H-xanthene-9-carbonyl)piperazin-2-one demonstrated significant activity in reducing conditioned avoidance responses in rodent models, indicative of antipsychotic effects . These compounds exhibited low sedative properties and minimal muscle incoordination compared to traditional antipsychotics.

Study 2: Cancer Therapeutics

Research has indicated that compounds inhibiting HSP90 can lead to the degradation of several signaling proteins associated with cancer progression. For example, derivatives that incorporate both xanthene and pyrimidine structures have been shown to exhibit cytotoxic effects against various cancer cell lines by disrupting the stability of HSP90 client proteins .

Toxicity and Safety Profile

While detailed toxicity data specific to 1-(5-fluoropyrimidin-2-yl)-4-(9H-xanthene-9-carbonyl)piperazin-2-one is limited, related compounds have undergone extensive safety evaluations. The presence of the fluoropyrimidine moiety suggests potential cytotoxicity; however, modifications in structure can mitigate adverse effects while maintaining therapeutic efficacy.

Q & A

Q. Key Considerations :

- Use anhydrous conditions to prevent hydrolysis of the fluoropyrimidine group.

- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 3:7) .

Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- HPLC : Reverse-phase C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to assess purity (>98% by area normalization) .

- NMR : ¹H/¹³C NMR (DMSO-d₆) confirms substituent positions (e.g., xanthene carbonyl at δ ~170 ppm; fluoropyrimidine protons at δ 8.2–8.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. for C₂₃H₁₈FN₅O₂: 423.14; observed: 423.13) .

Note : Cross-validate with certified reference materials (e.g., USP/EP standards for fluoropyrimidine derivatives) to ensure accuracy .

Basic Question: How should researchers evaluate the compound’s stability under experimental conditions?

Methodological Answer:

- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation >5% indicates sensitivity to heat/humidity .

- Photostability : Expose to UV light (ICH Q1B guidelines); significant decomposition (>10%) suggests the need for light-protected storage .

- Solution Stability : Assess in DMSO/PBS buffers (pH 7.4) at 25°C. Precipitation or NMR peak broadening indicates aggregation risks .

Advanced Question: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Replication : Test the compound at standardized concentrations (e.g., 1 nM–100 µM) in triplicate to rule out batch variability .

- Assay-Specific Optimization :

- Meta-Analysis : Compare data across ≥3 independent studies; discrepancies >50% may indicate undetected stereochemical impurities .

Advanced Question: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

- Core Modifications :

- Assay Design :

- Use molecular docking (AutoDock Vina) to prioritize derivatives with predicted ΔG < -8 kcal/mol.

- Validate top candidates via SPR (surface plasmon resonance) for binding kinetics (ka/kd) .

Advanced Question: What experimental design challenges arise in fluorination steps during synthesis?

Methodological Answer:

- Radiolabeling Challenges :

- Regioselectivity : Competing fluorination at pyrimidine C2 vs. C5 positions can occur. Employ DFT calculations (Gaussian 09) to predict favorable sites .

- Byproduct Mitigation : LC-MS identifies dimers/oligomers; optimize stoichiometry (1:1.2 molar ratio) to suppress side reactions .

Advanced Question: How can researchers address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO ≤0.1% (v/v) to maintain solubility without cytotoxicity. Confirm via MTT assays .

- Nanoparticle Formulation : Encapsulate in PLGA-PEG nanoparticles (∼150 nm diameter) for sustained release; characterize encapsulation efficiency via dialysis .

- pH Adjustment : Solubilize in PBS (pH 4.5) if the compound contains basic nitrogen centers .

Advanced Question: What computational methods predict pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET Prediction : Use SwissADME to estimate logP (∼3.2), BBB permeability (CNS < -2), and CYP450 inhibition (risk of 2D6 interaction) .

- MD Simulations : Run 100-ns simulations (AMBER) to assess protein-ligand stability; RMSD >3 Å suggests poor target engagement .

- Metabolite Prediction : GLORYx identifies N-dealkylation and xanthene hydroxylation as primary metabolic pathways .

Advanced Question: How to design controls for off-target effects in kinase inhibition studies?

Methodological Answer:

- Kinome-Wide Profiling : Use KinomeScan (Eurofins) to screen against 468 kinases at 1 µM; selectivity score <10 indicates high specificity .

- Isozyme-Specific Assays : Test against structurally similar kinases (e.g., PIM1 vs. FLT3) with ATP-competitive inhibitors as controls .

- CRISPR Knockout : Generate HEK293 cells lacking the target kinase; residual activity <5% confirms on-target effect .

Advanced Question: What statistical approaches validate reproducibility in dose-response experiments?

Methodological Answer:

- EC₅₀ Consistency : Require <20% variability across three independent experiments. Use Grubbs’ test to exclude outliers .

- Bland-Altman Analysis : Compare inter-lab data; >95% of points within ±1.96 SD confirms reproducibility .

- Power Analysis : For IC₅₀ studies, n ≥ 6 replicates per dose ensures 80% power (α=0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.